2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Structure
Heterocyclic derivatives, including those related to pyrimidine and pyrazolo[3,4-d]pyrimidinones, have been extensively studied for their unique structural properties and potential in various applications. For instance, the study on the formation and X-Ray structure determination of heterocyclic derivatives highlighted the significance of structural analysis in understanding compound properties (Banfield, Fallon, & Gatehouse, 1987). Another research emphasized the radiosynthesis of selective radioligands for imaging translocator proteins with PET, showcasing the application in medical imaging (Dollé et al., 2008).
Antimicrobial Activity
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials revealed their antimicrobial potential, comparing favorably with standard drugs (Hossan et al., 2012). This underscores the importance of such compounds in developing new antimicrobial agents.
Anticancer Activity
Research into the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives highlighted the search for new anticancer agents, with some compounds showing significant activity against various cancer cell lines (Al-Sanea et al., 2020). This suggests potential therapeutic applications for compounds within this chemical class.
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research demonstrates the role of such compounds in developing PET radiotracers for in vivo imaging of neuroinflammation (Damont et al., 2015).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-8-17-21-13(2)19(20(25)23(17)11-12)22-18(24)10-14-6-7-15(26-3)16(9-14)27-4/h5-9,11H,10H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYOBTGSNUXOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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